Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester
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Overview
Description
Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a nitrilotriacetate backbone. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with nitrilotriacetic acid. The reaction is carried out under controlled conditions, often using a solvent such as chloroform or dichloromethane. The process may involve the use of a catalyst to facilitate the reaction and improve yield. The reaction conditions, including temperature and time, are optimized to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is scaled up using large reactors and automated systems. The process involves the continuous addition of reactants and the use of advanced purification techniques to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethanol
Major Products Formed
The major products formed from the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a scavenger, neutralizing these reactive species and preventing oxidative damage to cells and materials. This protective effect is attributed to the presence of the 2,2,6,6-tetramethylpiperidin-4-yl groups, which are known for their antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: Another similar compound with applications in the synthesis of light stabilizers.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for its stabilizing properties.
Uniqueness
Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is unique due to its combination of three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a nitrilotriacetate backbone. This structure imparts enhanced stability and reactivity
Properties
CAS No. |
64022-57-7 |
---|---|
Molecular Formula |
C33H60N4O6 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-[bis[2-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl]amino]acetate |
InChI |
InChI=1S/C33H60N4O6/c1-28(2)13-22(14-29(3,4)34-28)41-25(38)19-37(20-26(39)42-23-15-30(5,6)35-31(7,8)16-23)21-27(40)43-24-17-32(9,10)36-33(11,12)18-24/h22-24,34-36H,13-21H2,1-12H3 |
InChI Key |
OUBISKKOUYNDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CN(CC(=O)OC2CC(NC(C2)(C)C)(C)C)CC(=O)OC3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
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